![molecular formula C22H19ClN2O5 B2563839 2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896857-58-2](/img/structure/B2563839.png)

2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

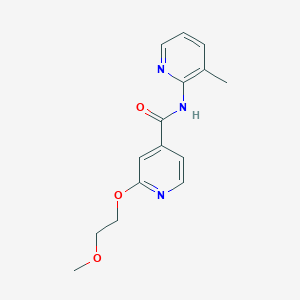

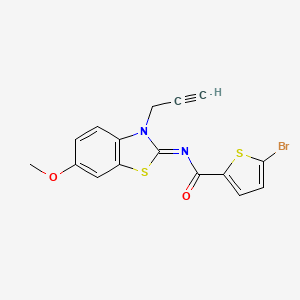

The compound “2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” belongs to the class of organic compounds known as chromenopyrimidines. These are aromatic heterocyclic compounds containing a benzene ring fused to a pyrimidine ring which is itself fused to a chromene ring .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a chromeno[2,3-d]pyrimidine core, which is a bicyclic system with a pyrimidine ring fused to a chromene ring. The compound also has methoxy and propyl groups attached to it .Aplicaciones Científicas De Investigación

Novel Synthesis Methods

Research has developed various methods for synthesizing heterocyclic compounds similar to 2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, highlighting their significance in pharmaceutical chemistry. One approach involves the novel synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds known for their antibacterial and antiallergic properties. This method utilizes 6-amino-1,3-dimethyluracil and o-hydroxybenzyl alcohols, among other reagents, achieving yields of 38-85% (Osyanin et al., 2014).

Chemosensor Development

Another significant application involves the synthesis of chromeno[2,3-d]pyrimidine-2,5-dione/thione derivatives as chemosensors. These compounds have been utilized in the detection of Hg2+ ions, showcasing excellent sensitivity and specificity. The synthesis employs Fe3O4@SiO2@(BuSO3H)3 as a catalyst under microwave irradiation, demonstrating the potential of these compounds in environmental monitoring and safety applications (Jamasbi et al., 2021).

Anticancer Agent Synthesis

The research also extends to the exploration of chromeno[2,3-d]pyrimidine-4,5-dione derivatives as potential anticancer agents. One study described the design, synthesis, and evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives against various human cancer cell lines. This work highlights the therapeutic potential of these compounds, with some derivatives showing promising IC50 values against cancer cells (Hongshuang Li et al., 2017).

Heterocyclic Compound Synthesis

Furthermore, novel heteroannulated compounds incorporating the chromeno[2,3-d]pyrimidine scaffold have been synthesized and evaluated for their antimicrobial properties. This demonstrates the versatile applications of these compounds in developing new pharmaceuticals with potential antimicrobial activity (Allehyani, 2022).

Direcciones Futuras

The future directions for research on this compound could involve studying its biological activity, as similar compounds have shown a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . Further studies could also focus on its synthesis, chemical properties, and mechanism of action.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O5/c1-28-11-3-10-25-20(13-4-6-14(23)7-5-13)24-21-18(22(25)27)19(26)16-9-8-15(29-2)12-17(16)30-21/h4-9,12H,3,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDIOSSIRYQVEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2563758.png)

![N'-(4-chlorophenyl)-N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2563762.png)

![4-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2563763.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2563768.png)

![(E)-2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2563772.png)

![4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2563774.png)